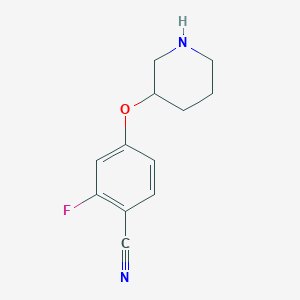

2-Fluoro-4-(piperidin-3-yloxy)benzonitrile

描述

Historical Context and Discovery

The development of this compound emerges from the broader historical evolution of fluorinated organic chemistry and heterocyclic compound synthesis. Piperidine-containing compounds have established themselves as fundamental synthetic medicinal blocks for drug construction, with their synthesis becoming increasingly widespread in pharmaceutical research. The specific compound this compound was catalogued with Chemical Abstracts Service registry number 1063734-68-8, indicating its formal recognition in chemical databases. The compound's discovery represents part of the systematic exploration of fluorinated benzonitrile derivatives that began gaining prominence in organic synthesis during the late twentieth and early twenty-first centuries.

The historical development of this compound reflects the growing understanding of how fluorine substitution affects molecular properties and biological activity. Research into fluorinated aromatic compounds intensified as chemists recognized that fluorine atoms could significantly alter electronic properties, metabolic stability, and bioavailability of organic molecules. The integration of piperidine rings with fluorinated benzonitrile cores represents a convergence of two important chemical research areas: the development of nitrogen-containing heterocycles and the strategic incorporation of fluorine into organic frameworks. This compound exemplifies the modern approach to molecular design where multiple functional groups are combined to create structures with enhanced chemical and biological properties.

The compound's appearance in commercial chemical catalogues and research databases indicates its recognition as a valuable building block for more complex molecular architectures. Although specific details about its initial synthesis or discovery team remain limited in available literature, the compound's molecular design reflects sophisticated understanding of structure-activity relationships in heterocyclic chemistry. The systematic naming convention and standardized identification numbers demonstrate its integration into the broader framework of characterized organic compounds used in contemporary research.

Position in Chemical Taxonomy

This compound occupies a distinctive position within chemical taxonomy as a multifunctional heterocyclic compound that bridges several important chemical classes. The compound belongs primarily to the category of fluorinated aromatic compounds, specifically within the benzonitrile subfamily. Its structure incorporates a benzene ring as the central aromatic core, modified with both electron-withdrawing groups (fluorine and nitrile) and an electron-donating ether linkage to the piperidine substituent. This combination creates a unique electronic environment that distinguishes it from simpler benzonitrile derivatives.

Within the broader classification of nitrogen-containing heterocycles, this compound represents a complex architecture where the piperidine ring serves as a saturated six-membered nitrogen heterocycle connected to an aromatic system. The piperidine moiety places the compound within the extensive family of piperidine derivatives, which represent one of the most important synthetic medicinal blocks in pharmaceutical chemistry. The specific connectivity pattern, where the piperidine ring attaches through its third carbon to an oxygen atom that bridges to the benzene ring, creates a distinct structural motif that can be classified as an aryl ether derivative.

The following table illustrates the compound's position within multiple chemical classification systems:

| Classification Category | Specific Class | Structural Feature |

|---|---|---|

| Aromatic Compounds | Fluorinated Benzonitriles | Benzene ring with fluorine and nitrile substituents |

| Heterocyclic Compounds | Piperidine Derivatives | Six-membered saturated nitrogen ring |

| Ether Compounds | Aryl Ethers | Oxygen bridge between aromatic and aliphatic systems |

| Organofluorine Compounds | Fluorinated Aromatics | Carbon-fluorine bond on benzene ring |

The compound's molecular formula C₁₂H₁₃FN₂O reveals the presence of two nitrogen atoms, indicating its classification as a dinitrogen-containing compound. The International Union of Pure and Applied Chemistry name "2-fluoro-4-piperidin-3-yloxybenzonitrile" reflects the systematic nomenclature that places it within established chemical taxonomy frameworks. This naming convention emphasizes the benzonitrile core as the parent structure, with fluorine and piperidine-ether substituents as modifying groups.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its structural complexity to encompass its role as a representative example of modern heterocyclic design principles. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and the incorporation of fluorine atoms into such structures exemplifies contemporary approaches to molecular optimization. The compound demonstrates how traditional heterocyclic frameworks can be modified with strategic substitutions to create molecules with enhanced properties and expanded chemical utility.

In the context of heterocyclic chemistry, this compound illustrates several important concepts including the integration of saturated and aromatic ring systems, the strategic placement of heteroatoms to modulate electronic properties, and the use of ether linkages to connect distinct molecular fragments. The piperidine ring exists in a chair conformation that provides specific spatial orientation for the attached benzonitrile moiety, creating defined three-dimensional architecture that influences molecular interactions. This conformational preference makes the compound valuable for studying structure-activity relationships in heterocyclic systems.

The compound's synthesis typically involves nucleophilic aromatic substitution reactions, which represent fundamental transformations in heterocyclic chemistry. These synthetic approaches demonstrate how electron-deficient aromatic systems can be modified through nucleophilic attack by nitrogen-containing heterocycles. The reaction mechanisms involved in creating the ether linkage between the piperidine and benzonitrile fragments illustrate important principles of heteroatom incorporation into aromatic systems. Such transformations are crucial for expanding the chemical space of heterocyclic compounds and creating new molecular architectures.

The following data table summarizes key structural parameters that contribute to the compound's significance in heterocyclic chemistry:

| Parameter | Value | Chemical Significance |

|---|---|---|

| Molecular Formula | C₁₂H₁₃FN₂O | Contains two nitrogen atoms in distinct environments |

| Molecular Weight | 220.24 g/mol | Optimal size for drug-like properties |

| Heteroatom Count | 3 (N, N, O, F) | High heteroatom density for biological activity |

| Ring Systems | 2 (benzene, piperidine) | Combination of aromatic and saturated heterocycles |

| Rotatable Bonds | Multiple | Conformational flexibility for target binding |

The compound serves as a building block for more complex molecules and has been investigated for its bioactive properties, making it a candidate for drug development and pharmaceutical research. This application demonstrates the practical significance of heterocyclic chemistry in creating molecules with potential therapeutic value. The structural features present in this compound, including the fluorine substitution pattern and the specific connectivity of the heterocyclic components, provide a foundation for understanding how molecular modifications can be used to optimize biological activity and pharmacological properties.

属性

IUPAC Name |

2-fluoro-4-piperidin-3-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O/c13-12-6-10(4-3-9(12)7-14)16-11-2-1-5-15-8-11/h3-4,6,11,15H,1-2,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTDLDNCKGWBSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC(=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696846 | |

| Record name | 2-Fluoro-4-[(piperidin-3-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1063734-68-8 | |

| Record name | 2-Fluoro-4-[(piperidin-3-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Aromatic Nucleophilic Substitution to Introduce Piperidin-3-yloxy Group

A key step in the synthesis of 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile is the nucleophilic aromatic substitution (SNAr) of a suitable fluoro-substituted benzonitrile derivative with a piperidin-3-ol or its equivalent. The fluorine atom, being an electron-withdrawing substituent, activates the aromatic ring towards nucleophilic attack, especially at positions ortho or para to the fluorine.

- Starting Material: 3-fluoro-4-formylbenzonitrile or related fluorinated benzonitrile derivatives serve as the aromatic core.

- Nucleophile: Piperidin-3-ol or a protected form of piperidine with a free hydroxyl at the 3-position.

- Conditions: The reaction is typically carried out in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) with a base like potassium carbonate (K2CO3) to deprotonate the hydroxyl and promote nucleophilic attack.

- Temperature: Moderate heating is applied to facilitate substitution.

- Outcome: Formation of the piperidin-3-yloxy linkage at the 4-position of the benzonitrile ring, displacing a leaving group (often fluorine or a halide) if starting from a halogenated precursor.

Fluorination and Functional Group Transformations

The fluorine atom at the 2-position can be introduced or retained depending on the synthetic route. In some cases, fluorination of a carbonyl precursor is achieved using specialized fluorinating agents:

- Fluorinating Agents: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) and N,N-diethylaminosulfur trifluoride (DAST) are employed to fluorinate carbonyl groups or hydroxyls to introduce fluorine atoms selectively.

- Procedure: For example, a carbonyl group adjacent to the aromatic ring can be fluorinated using Deoxo-Fluor® in chloroform under controlled temperature, followed by further transformations.

- Hydrolysis: The cyano group can be hydrolyzed to other functionalities if needed, but for this compound, retention of the nitrile is essential.

Reduction and Substitution Steps

Reduction of carbonyl groups to hydroxyls and subsequent fluorination or substitution is a common sequence:

- Reduction: Sodium borohydride (NaBH4) in methanol is used to reduce aldehyde or ketone groups to alcohols.

- Substitution: The hydroxyl group formed can then be fluorinated using DAST to form fluorinated ethers or fluoroalkyl groups.

- Example: Conversion of a hydroxy intermediate to the fluorinated piperidinyl ether.

Alternative Synthetic Routes from Patents

Patent WO2010122340A2 describes multi-step synthetic sequences involving nitration, reduction, and coupling reactions to prepare related piperidinyl aromatic compounds:

- Nitration: Aromatic nitration using sulfuric acid and nitric acid at low temperatures (around 5°C to 35°C) to introduce nitro groups, which can be later reduced.

- Reduction: Sodium dithionite in aqueous methanol under heating (around 60°C) reduces nitro groups to amines.

- Coupling: Amines can be coupled with piperidine derivatives to form the ether linkage.

- Purification: Extraction with organic solvents like 2-methyltetrahydrofuran and methyl tert-butyl ether, followed by cooling and filtration to isolate the product.

Summary Table of Preparation Conditions

化学反应分析

Types of Reactions: 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to a primary amine.

Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromic acid are commonly used for oxidation reactions.

Reduction: Lithium aluminum hydride or hydrogenation catalysts like palladium on carbon are used for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a base.

Major Products Formed:

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Primary amines.

Substitution Products: Hydroxylated or aminated derivatives.

科学研究应用

Pharmaceutical Development

2-Fluoro-4-(piperidin-3-yloxy)benzonitrile is being investigated as a lead compound in the synthesis of new drugs targeting specific diseases. Its structural characteristics suggest potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways, which are crucial for understanding its pharmacodynamics and pharmacokinetics .

Cancer Therapy

Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, studies on piperidine derivatives have shown promising results in inhibiting protein kinases critical for tumor growth and progression . The compound's ability to enhance binding affinity to these kinases makes it a potential candidate for developing targeted cancer therapies.

Neuropharmacological Applications

The incorporation of the piperidine moiety suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to interact with histamine H3 receptors, indicating potential applications in treating neurological disorders . Furthermore, the fluorine atom enhances the metabolic stability and bioavailability of the compound, making it an attractive candidate for central nervous system (CNS) drug development .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have demonstrated significant effects against various pathogens, indicating that this compound could be explored further as an antimicrobial agent .

Case Studies

Several studies highlight the biological activity of compounds related to or including this compound:

- Inhibition of Protein Kinases : A study focused on structural optimization showed that modifications could enhance binding affinity to protein kinases critical in cancer therapy .

- Neuropharmacological Applications : Research indicated that similar piperidine derivatives could act as histamine H3 receptor antagonists, suggesting that this compound may exhibit similar properties .

- Antimicrobial Studies : Evaluation of structurally related compounds demonstrated significant antimicrobial activity against various pathogens, supporting further investigation into the potential of this compound as an antimicrobial agent .

作用机制

The mechanism by which 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile with structurally and functionally related benzonitrile derivatives, emphasizing substituent effects, molecular properties, and applications.

Table 1: Key Structural and Functional Comparisons

Structural and Functional Analysis

Halogen Substitution (F vs. Cl) :

- The 2-fluoro analog (hypothetical) is expected to exhibit lower molecular weight and higher electronegativity compared to the 2-chloro derivative (). Fluorine’s smaller size and stronger C-F bond may enhance metabolic stability and reduce toxicity compared to chlorine .

Heterocyclic Substituents (Piperidine vs. Piperazine): The piperidin-3-yloxy group introduces a single nitrogen atom in a six-membered ring, offering moderate basicity.

Aromatic vs. Heterocyclic Substituents: The 4-fluorophenyl group in enhances lipophilicity and π-π interactions, favoring membrane permeability.

Pharmacological Activity :

- DGAT2-iJ () demonstrates the impact of bulky substituents (bromo, thiazole) on enzyme inhibition, highlighting how steric effects and halogen interactions can optimize binding to lipid-metabolism targets .

- Compound 9m () exemplifies the role of fluorinated benzonitriles in antiviral therapy, where the fluorine atom and pyridinyl group synergistically enhance potency against reverse transcriptase .

生物活性

2-Fluoro-4-(piperidin-3-yloxy)benzonitrile is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C12H13FN2O

- Molecular Weight : 220.24 g/mol

- CAS Number : 1063734-68-8

The presence of the piperidine ring is crucial as it often contributes to various biological activities, including anticancer and antimicrobial effects. The fluorine atom enhances metabolic stability and bioavailability, making it a promising candidate for drug development .

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit anticancer activity . For instance, studies have shown that piperidine derivatives can induce apoptosis in various cancer cell lines, including breast and colon cancer . The mechanism often involves the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and activation of caspases, leading to cell death through the intrinsic apoptotic pathway .

Case Study: Piperidine Derivatives

A study reported that piperidine derivatives displayed cytotoxic effects in low micromolar concentrations against several cancer cell lines. The introduction of the piperidine moiety was found to enhance the anticancer properties compared to other substituents .

Antimicrobial Activity

The compound may also exhibit antimicrobial properties , as suggested by its structural analogs. Piperidine-containing compounds have been studied for their effectiveness against various bacterial strains, showing promising results in inhibiting growth . The fluorinated aromatic systems are particularly noted for their enhanced activity against gram-positive bacteria.

The biological activity of this compound is likely mediated through interactions with specific biological targets:

- Neurotransmitter Receptors : Similar compounds have shown binding affinity to neurotransmitter receptors, which may influence their pharmacological effects.

- Enzymatic Inhibition : The compound's ability to inhibit enzymes involved in metabolic pathways could contribute to its therapeutic potential .

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the piperidine ring and functionalization at the fluorinated position. This synthetic versatility allows for further modifications that can enhance its biological activity .

Comparative Analysis with Related Compounds

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 0.94 | Contains a dioxaborolane group enhancing reactivity |

| 5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 0.91 | Methyl substitution affects sterics and electronic properties |

This table highlights the structural diversity within this chemical class and emphasizes the unique attributes of this compound.

常见问题

Q. What are the standard synthetic routes for 2-Fluoro-4-(piperidin-3-yloxy)benzonitrile, and what reaction conditions are critical for optimizing yield?

The synthesis of this compound typically involves multi-step reactions, such as nucleophilic aromatic substitution or coupling reactions. Key steps include:

- Fluorine introduction : Electrophilic fluorination or displacement of leaving groups (e.g., nitro or chloride) using fluorinating agents like KF or Selectfluor .

- Piperidine coupling : The piperidin-3-yloxy group can be introduced via Mitsunobu reactions or SN2 displacement under alkaline conditions (e.g., NaOH in dichloromethane) .

- Purification : Chromatography (silica gel) or recrystallization (ethanol/water mixtures) is critical for isolating the product with ≥98% purity .

Q. How can spectroscopic methods (NMR, IR, MS) be used to confirm the structure of this compound?

- NMR :

- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), piperidine protons (δ 1.5–3.5 ppm), and fluorine coupling (³JHF ~8–12 Hz) .

- ¹³C NMR : Nitrile carbon at ~115 ppm, aromatic carbons adjacent to fluorine (deshielded to ~160 ppm) .

- IR : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and 1240–1150 cm⁻¹ (C-F stretch) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₂H₁₂FN₂O (exact mass calculated as 220.09 g/mol) .

Q. What in vitro assays are recommended for preliminary evaluation of the biological activity of this compound?

- Enzyme inhibition : Screen against kinases or phosphatases (e.g., phosphatase PF-06465469 analogs) using fluorescence-based assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

- Solubility : Use HPLC or UV-Vis to measure logP and aqueous solubility, critical for bioavailability predictions .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the piperidine coupling step?

- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

- Temperature control : Maintain reactions at 0–5°C to minimize side reactions during nucleophilic substitution .

- Solvent optimization : Replace polar aprotic solvents (DMF) with dichloromethane or THF to improve regioselectivity .

Q. How should researchers resolve contradictions in reported biological activity data for fluorinated benzonitrile derivatives?

- Assay standardization : Validate protocols using positive controls (e.g., known kinase inhibitors) and replicate experiments across labs .

- Structural verification : Confirm compound integrity via X-ray crystallography or 2D NMR (COSY, HSQC) to rule out isomer impurities .

- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity data) to identify trends in substituent effects .

Q. What strategies improve regioselectivity when introducing substituents to the benzonitrile core?

- Directing groups : Use meta-directing groups (e.g., -CF₃) to guide electrophilic substitution to the 4-position .

- Protection/deprotection : Temporarily protect the nitrile group with trimethylsilyl chloride during fluorination .

- Computational modeling : Employ DFT calculations (e.g., Gaussian) to predict reactive sites and transition states .

Q. How can the metabolic stability of this compound be assessed in preclinical studies?

- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

- Cytochrome P450 inhibition : Screen for CYP3A4/2D6 interactions using fluorogenic substrates .

- Stability in biological matrices : Assess compound integrity in plasma (37°C, 24h) with stabilizers like EDTA .

Data Contradiction Analysis

Q. Why do different studies report varying solubility profiles for fluorinated benzonitriles?

- pH dependence : Solubility may vary significantly with pH due to protonation of the piperidine nitrogen (pKa ~8.5) .

- Crystallinity : Amorphous vs. crystalline forms (confirmed via XRD) affect dissolution rates .

- Counterion effects : Hydrochloride salts (e.g., 3-Fluoro-4-piperidinone hydrochloride) enhance aqueous solubility compared to free bases .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。